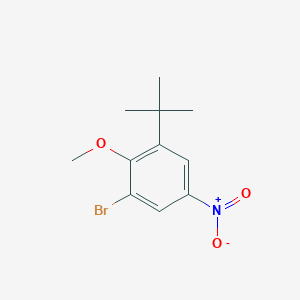
4-Bromo-7,8-dimethylquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7,8-dimethylquinoline-3-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C12H10BrNO2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7,8-dimethylquinoline-3-carboxylic acid typically involves the bromination of 7,8-dimethylquinoline-3-carboxylic acid. One common method includes the use of bromine in acetic acid as a solvent under controlled temperature conditions . Another approach involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7,8-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution: Products include 4-azido-7,8-dimethylquinoline-3-carboxylic acid and 4-thio-7,8-dimethylquinoline-3-carboxylic acid.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Scientific Research Applications
4-Bromo-7,8-dimethylquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of dyes and pigments due to its stable quinoline structure.
Mechanism of Action
The mechanism of action of 4-Bromo-7,8-dimethylquinoline-3-carboxylic acid is primarily through its interaction with biological macromolecules. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,8-dimethylquinoline-3-carboxylic acid
- 8-Bromo-6-methylquinoline-3-carboxylic acid
- 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid
- 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
Uniqueness
4-Bromo-7,8-dimethylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and carboxylic acid groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C12H10BrNO2 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
4-bromo-7,8-dimethylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO2/c1-6-3-4-8-10(13)9(12(15)16)5-14-11(8)7(6)2/h3-5H,1-2H3,(H,15,16) |
InChI Key |
CVXNJFPXDIXNHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=C(C(=C2C=C1)Br)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


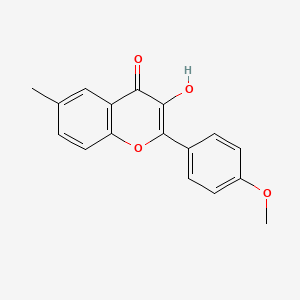
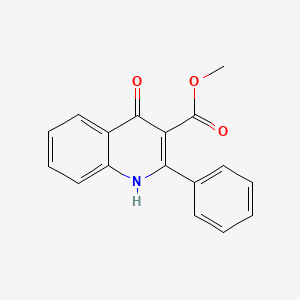
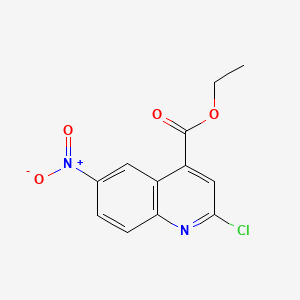
![2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine](/img/structure/B11841435.png)

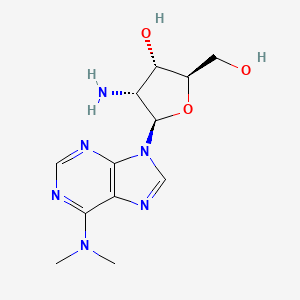
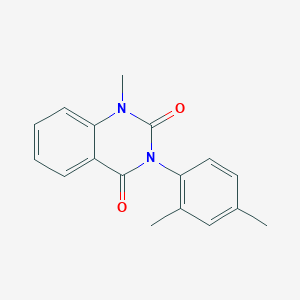
![3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11841450.png)
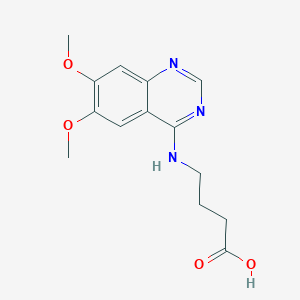
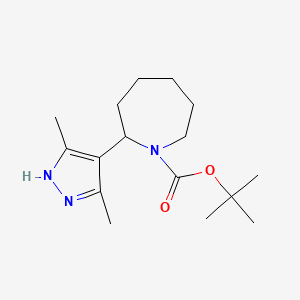
![[(5,7-Dichloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11841464.png)
![8-Phenethyl-8-azaspiro[5.6]dodecan-7-one](/img/structure/B11841471.png)

